3-Aminophenyl dimethylcarbamate

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

HPLC method developers for neostigmine bromide require an unequivocal, chromatographically distinct reference standard for the hydrolytic degradation product (Impurity 4). 3-Aminophenyl dimethylcarbamate (CAS 19962-04-0) is the identity-confirmed Neostigmine Bromide Impurity 4, essential for system suitability and quantitative stability testing per ICH Q3A/Q3B. • Neutral, non-polar scaffold (LogP 0.20-1.91) enables passive membrane permeability benchmarking (PAMPA, Caco-2). • Free primary aromatic amine allows versatile elaboration to CNS-penetrant AChE/BuChE inhibitor libraries. • Supplied with ≥97% HPLC purity; stored at 2-8°C under inert atmosphere.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 19962-04-0
Cat. No. B020122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminophenyl dimethylcarbamate
CAS19962-04-0
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)N
InChIInChI=1S/C9H12N2O2/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3
InChIKeyLKEQZFMJKLCAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminophenyl Dimethylcarbamate Overview


3-Aminophenyl dimethylcarbamate (CAS 19962-04-0) is an aryl N,N-dimethylcarbamate ester characterized by a free primary aromatic amine group . Unlike its quaternary ammonium analog neostigmine, this compound is a neutral, non-polar molecule (calculated LogP 0.20–1.91) with a molecular weight of 180.20 g/mol (C₉H₁₂N₂O₂) [1]. It serves dual roles: as a synthetic intermediate in the preparation of more complex carbamate therapeutics (e.g., rivastigmine derivatives) and, critically, as a structurally confirmed degradation product/impurity (Neostigmine Bromide Impurity 4) in pharmaceutical analysis, where its presence must be strictly monitored and quantified [2][3].

Why 3-Aminophenyl Dimethylcarbamate Cannot Be Substituted


The presence of a free primary aromatic amine in 3-aminophenyl dimethylcarbamate, as opposed to a quaternary ammonium group (neostigmine), a tertiary amine (rivastigmine), or an N-alkylated derivative, fundamentally alters its physicochemical properties, reactivity profile, and regulatory status . The neutral, non-polar nature of this specific compound (LogP 0.20–1.91) permits passive diffusion across lipid membranes, a property absent in permanently charged quaternary analogs [1]. Furthermore, its unequivocal identification as a specific hydrolytic degradation product of neostigmine bromide means that any substitution with a structurally related but chromatographically distinct compound (e.g., 3-dimethylaminophenyl dimethylcarbamate or 3-methylaminophenyl dimethylcarbamate) would invalidate analytical method specificity and compromise pharmaceutical impurity profiling, as mandated by ICH Q3A/Q3B guidelines [2][3].

3-Aminophenyl Dimethylcarbamate Evidence Guide


Physicochemical Divergence from Neostigmine

3-Aminophenyl dimethylcarbamate differs from its quaternary analog neostigmine (3-[(dimethylamino)carboxyl]oxy]-N,N,N-trimethylammonium) by the absence of a permanent positive charge. The target compound is a neutral molecule (formal charge 0) with a calculated LogP range of 0.20–1.91 and a molecular weight of 180.20 g/mol [1]. In contrast, neostigmine is a cation (molecular weight of the cation is 223.29 g/mol) with high aqueous solubility and minimal lipophilicity [2]. This fundamental difference dictates that the target compound can partition into lipid environments and passively diffuse across biological membranes, whereas neostigmine is restricted to the extracellular space [3].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Neostigmine Impurity 4 Identification

3-Aminophenyl dimethylcarbamate is unequivocally characterized as a hydrolytic degradation product of neostigmine bromide, identified by 1H-NMR, IR, UV, MS, and elemental analysis [1]. It is specifically designated as 'Neostigmine Bromide Impurity 4' in pharmaceutical reference standards . This is a distinct entity from other related impurities, such as 3-dimethylaminophenyl-dimethylcarbamate (Impurity X) and 3-methylaminophenyl-dimethylcarbamate (Impurity Y), which arise via different degradation pathways (e.g., demethylation vs. hydrolysis) [1]. Its presence and quantification are critical for stability-indicating HPLC method validation.

Pharmaceutical Analysis Impurity Profiling Stability Studies

Blood-Brain Barrier Penetration Potential

While direct in vivo BBB penetration data for 3-aminophenyl dimethylcarbamate is not available, class-level evidence from a comparative study on quaternary vs. non-quaternary phenylcarbamates demonstrates a clear structure-property relationship. The study states that quaternary compounds like neostigmine are 'highly water-soluble, and consequently minimally cross the brain-blood barrier' [1]. In contrast, the non-quaternary, neutral 3-aminophenyl dimethylcarbamate, with a calculated LogP of 0.20–1.91, falls within the optimal lipophilicity range for passive BBB diffusion (LogP 1–3) [2][3].

CNS Drug Delivery Pharmacokinetics Blood-Brain Barrier

Purity and Analytical Specifications

Commercially available 3-aminophenyl dimethylcarbamate is supplied at varying purity grades, directly impacting its suitability for specific applications. Standard research-grade material is available at 95% purity (e.g., Sigma-Aldrich/Fluorochem) , while higher purity grades (≥97% or NLT 98%) are specified by vendors supplying pharmaceutical impurity reference standards . The melting point is consistently reported in the range of 83-88°C, with a boiling point of 198-202°C at 9 Torr (or 313°C at 760 mmHg), and recommended storage conditions are under inert gas at 2-8°C .

Analytical Chemistry Quality Control Procurement Specification

3-Aminophenyl Dimethylcarbamate Application Scenarios


Impurity Profiling for Neostigmine Formulations

This compound is specifically required as a reference standard for 'Neostigmine Bromide Impurity 4' during HPLC method development and validation. Its use is critical for establishing system suitability, determining relative retention times, and quantifying this specific hydrolytic degradation product in stability studies of neostigmine drug substances and finished products [1]. Substitution with any other aminophenyl carbamate would invalidate the method due to differences in chromatographic behavior and UV/Vis spectra, potentially leading to regulatory non-compliance [2].

Synthetic Intermediate for CNS-Active Carbamates

As a neutral, non-quaternary phenyl carbamate, 3-aminophenyl dimethylcarbamate serves as a versatile scaffold for the synthesis of CNS-penetrant acetylcholinesterase or butyrylcholinesterase inhibitors. Its free primary amine allows for further functionalization (e.g., reductive amination, acylation, sulfonylation) to generate libraries of analogs with optimized blood-brain barrier permeability and target engagement [3][4]. This is in direct contrast to quaternary intermediates like neostigmine, which are unsuitable for CNS-targeted prodrug strategies [5].

Lipophilicity and Permeability Reference Standard

Given its calculated LogP of 0.20–1.91 and neutral charge, this compound can be employed as a calibration or control standard in assays measuring passive membrane diffusion (e.g., PAMPA, Caco-2 permeability) or lipophilicity (LogD determination) [6]. Its properties bridge the gap between highly hydrophilic quaternary carbamates (e.g., neostigmine) and highly lipophilic CNS drugs, making it a valuable benchmark for understanding structure-permeability relationships in carbamate series [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminophenyl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.